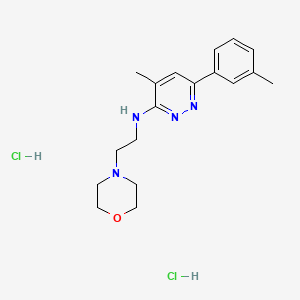
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining isoquinoline derivatives with acetamide precursors under acidic or basic conditions.
Cyclization Reactions: Forming the isoquinoline ring structure through intramolecular cyclization.
Substitution Reactions: Introducing the dimethylphenyl group through nucleophilic substitution.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Biology
Pharmacology: Studied for potential therapeutic effects, including anti-inflammatory and analgesic properties.
Biochemical Research: Used as probes to study biological pathways and mechanisms.
Medicine
Drug Development: Investigated for potential use in developing new pharmaceuticals.
Diagnostic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.
Receptor Binding: Binding to receptors to modulate cellular signaling pathways.
Gene Expression: Influencing gene expression to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Acetamide Derivatives: Compounds with similar acetamide functional groups.
Uniqueness
2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, such as the combination of isoquinoline and acetamide moieties, which may confer distinct biological activities and chemical properties.
Properties
CAS No. |
170658-19-2 |
|---|---|
Molecular Formula |
C21H24N2O |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(2,4-dimethylphenyl)acetamide |
InChI |
InChI=1S/C21H24N2O/c1-14-9-10-18(15(2)11-14)22-20(24)12-19-17-8-6-5-7-16(17)13-21(3,4)23-19/h5-12,23H,13H2,1-4H3,(H,22,24)/b19-12+ |
InChI Key |
VTLKAZGBSOITSJ-XDHOZWIPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C=C/2\C3=CC=CC=C3CC(N2)(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methoxy-N-[3-(4-methylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide;oxalic acid](/img/structure/B12743899.png)
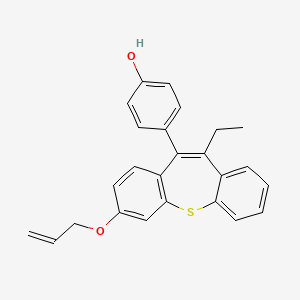


![N-tert-butyl-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12743918.png)
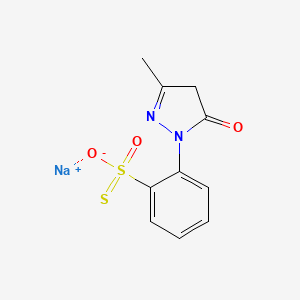


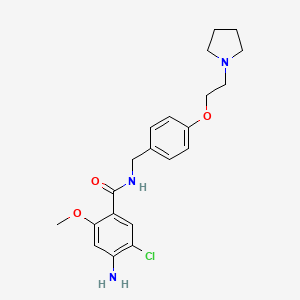
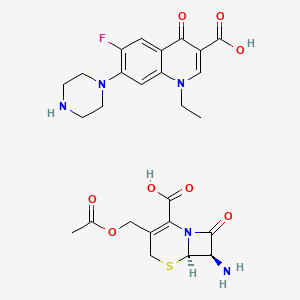


![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
